3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Overview
Description
“3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine” is a derivative of pyridazine . Pyridazine is an aromatic, heterocyclic, organic compound with the molecular formula C4H4N2. It contains a six-membered ring with two adjacent nitrogen atoms . Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry, both because of their excellent chemistry and because of their potential applications in medicinal chemistry and optoelectronics .
Synthesis Analysis
The synthesis of pyridazine derivatives involves various methods. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . Another method involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst .Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be identified by Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance spectroscopy (NMR) .Chemical Reactions Analysis
Pyridazine derivatives undergo various chemical reactions. For instance, a TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones provides a variety of trisubstituted pyridazines . An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines .Scientific Research Applications
Synthesis and Potential Anticancer Applications
Research has demonstrated the synthesis of compounds related to "3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine" with potential anticancer properties. For example, the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has been developed as potential anticancer agents, indicating the importance of the structural motif in medicinal chemistry for antitumor activity (Temple et al., 1987).
Heterocyclic Compounds Synthesis
Another study focused on the synthesis of tetrahydropyridazines through the [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines generated in situ, showcasing an efficient method to access structurally diverse pyridazine derivatives, which could have implications for the synthesis of compounds like "3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine" (Garve et al., 2016).
Structural Analysis and Applications
The synthesis and structural analysis of pyridazine analogs highlight their pharmaceutical significance. For instance, the detailed synthesis and characterization of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine emphasize the heterocyclic compounds' utility in medicinal chemistry (Sallam et al., 2021).
Lead-Oriented Scaffold Development
A specific study developed an approach to derivatives of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine as a lead-oriented scaffold with two diversity points. This work is directly relevant, showcasing the scaffold's utility in drug discovery and development (Borisov et al., 2013).
Novel Synthetic Routes
Innovative synthetic routes have been explored, such as microwave-assisted synthesis of pyridazines, offering new pathways for creating complex structures related to "3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine" and enhancing the efficiency of their production (Hoogenboom et al., 2006).
Safety And Hazards
properties
IUPAC Name |
3-(cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-8(1)7-15-11-5-9-6-12-4-3-10(9)13-14-11/h5,8,12H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFXHMGELSOIPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NN=C3CCNCC3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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